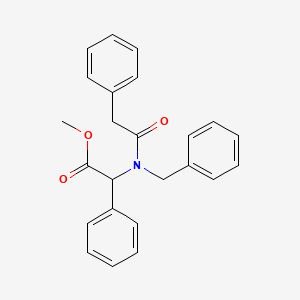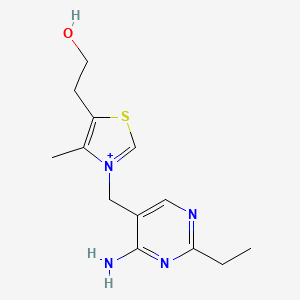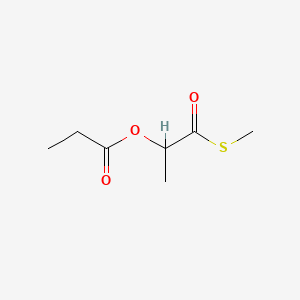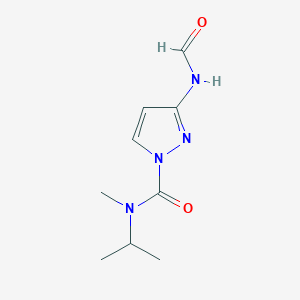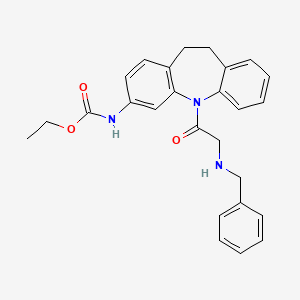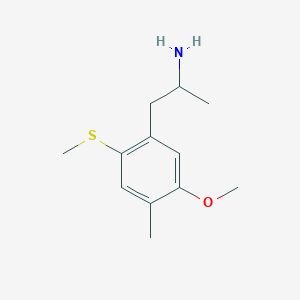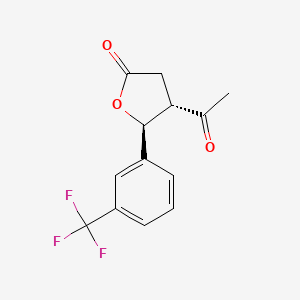
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring, which is a five-membered lactone, and a trifluoromethyl group attached to a phenyl ring. The (E)-configuration indicates the specific geometric isomer of the compound.
準備方法
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- involves several steps, typically starting with the preparation of the furanone ring followed by the introduction of the acetyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form dihydrofuranone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The furanone ring can interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar compounds include other furanone derivatives and trifluoromethyl-substituted aromatic compounds. Compared to these compounds, 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- is unique due to its specific combination of functional groups and geometric configuration. This uniqueness contributes to its distinct chemical and biological properties.
Some similar compounds include:
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(trifluoromethyl)phenyl
These compounds share structural similarities but differ in their specific functional groups and configurations, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
88220-92-2 |
|---|---|
分子式 |
C13H11F3O3 |
分子量 |
272.22 g/mol |
IUPAC名 |
(4S,5S)-4-acetyl-5-[3-(trifluoromethyl)phenyl]oxolan-2-one |
InChI |
InChI=1S/C13H11F3O3/c1-7(17)10-6-11(18)19-12(10)8-3-2-4-9(5-8)13(14,15)16/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1 |
InChIキー |
ADKAGOBKFIZRIC-ZYHUDNBSSA-N |
異性体SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


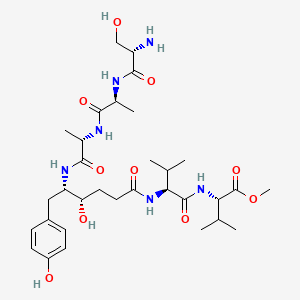
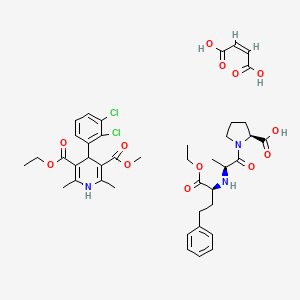
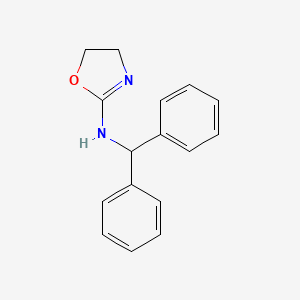
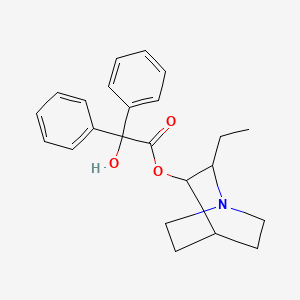
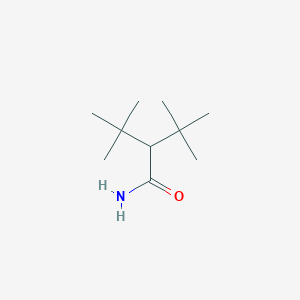
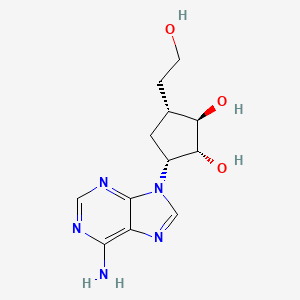
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
